

Technical Guide: Identification, Origin, and Control of Olaparib Impurity 1

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Compound of Interest

Compound Name: *Olaparib impurity 1*

CAS No.: 763113-06-0

Cat. No.: B12102464

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Executive Summary & Nomenclature Strategy

In the high-stakes landscape of PARP inhibitor development, precise impurity profiling is non-negotiable. While pharmacopeias (USP/EP) assign specific letter designations (e.g., Impurity A, B), the term "**Olaparib Impurity 1**" is frequently utilized in commercial reference standard catalogs to denote a specific structural analogue arising from the modification of the cyclopropyl moiety.

Critical Distinction: Researchers must verify the chemical structure rather than relying solely on the generic "Impurity 1" label, as numbering varies by vendor. This guide focuses on the widely cited hydroxybutanoyl derivative (CAS 2514757-44-7), which also corresponds to the known M12 metabolite.

Table 1: Chemical Identity Profile

Parameter	Specification
Common Name	Olaparib Impurity 1 (Vendor Designation)
Chemical Name	4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
CAS Number	2514757-44-7
Molecular Formula	C ₂₄ H ₂₅ FN ₄ O ₄
Molecular Weight	452.48 g/mol
Correlation	Olaparib Metabolite M12; Hydroxy-Olaparib (linearized)
Structural Feature	Ring-opened cyclopropane converted to 4-hydroxybutanoyl chain

Structural Origin & Mechanistic Pathway

Understanding the causality of impurity formation is essential for control. **Olaparib Impurity 1** is not merely a random byproduct; it represents a specific transformation of the drug's cyclopropanecarbonyl tail.

Formation Mechanism

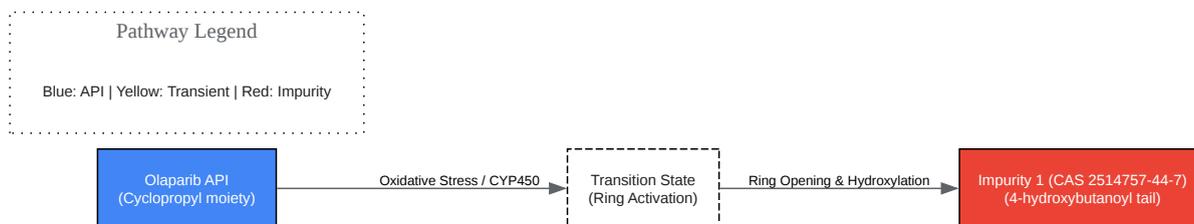
The formation of Impurity 1 involves the opening of the strained cyclopropane ring. In biological systems (metabolism), this is an oxidative process (CYP450-mediated). In chemical synthesis or stability testing, this can occur under specific stress conditions (oxidative stress or acidic hydrolysis), leading to the linearization of the cyclopropyl group into a hydroxy-alkyl chain.

Key Transformation: Cyclopropyl-C(=O)-

HO-(CH₂)₃-C(=O)-

Pathway Visualization

The following diagram illustrates the structural relationship and transformation pathway.



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Figure 1: Mechanistic pathway showing the conversion of the Olaparib cyclopropyl group to the linearized hydroxybutanoyl form (Impurity 1).

Analytical Strategy: Identification & Quantification

To detect Impurity 1 reliably, generic gradient methods may fail to separate it from the parent peak due to structural similarity. The presence of the hydroxyl group increases polarity, typically causing it to elute before Olaparib in Reverse-Phase (RP) chromatography.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed to be self-validating. The resolution between Olaparib and Impurity 1 must be > 1.5 .

Method Principle: Gradient elution on a C18 stationary phase with pH control to suppress ionization of the piperazine nitrogen, ensuring sharp peak shapes.

Table 2: Recommended Chromatographic Conditions

Parameter	Setting / Protocol
Column	C18, 150 x 4.6 mm, 3.5 μ m (e.g., Waters XBridge or Agilent Zorbax)
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	1.0 mL/min
Column Temp	40°C
Detection	UV at 276 nm (Primary) and 254 nm
Injection Vol	10 μ L

Gradient Profile:

- 0-2 min: 5% B (Isocratic hold for polar degradants)
- 2-15 min: 5%
60% B (Linear ramp)
- 15-20 min: 60%
90% B (Wash)
- 20-25 min: 5% B (Re-equilibration)

Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation, monitor the following transitions:

- Parent Ion (Olaparib): $[M+H]^+ = 435.46$ m/z
- Impurity 1 Target: $[M+H]^+ = 453.48$ m/z (+18 Da shift corresponding to hydration/ring opening).

- Fragmentation: Look for the characteristic phthalazinone core fragment ($m/z \sim 247$) which remains unchanged, confirming the modification is on the piperazine tail.

Regulatory & Safety Implications (ICH M7/Q3A)

As a known metabolite (M12), Impurity 1 generally falls under the "Metabolites in Safety Testing" (MIST) guidelines.

- Qualification: If this impurity is a major human metabolite, it may be considered "qualified" for safety, potentially allowing higher limits than the standard ICH Q3A threshold (0.15% or 1.0 mg/day).
- Genotoxicity: Unlike the Nitroso impurities (e.g., N-nitroso olaparib) which require strict control at nanogram levels, Impurity 1 is a structural modification of the acyl chain and does not inherently introduce a structural alert for mutagenicity (such as an N-nitroso or epoxide group).
- Control Strategy:
 - Process Control: Monitor oxidative conditions during the final coupling steps of Olaparib synthesis.
 - Storage: Ensure protection from moisture and high heat to prevent hydrolysis of the cyclopropyl amide.

References

- Veeprho. (n.d.). Olaparib Nitroso Impurity 1 vs. Impurity 1 Distinction. Retrieved from [[Link](#)]
- European Medicines Agency (EMA). (2014). Assessment Report: Lynparza (Olaparib). (Provides context on M12 metabolite and impurity qualification). Retrieved from [[Link](#)]
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